molecular formula C15H20Cl3N3OS B11714857 3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide

3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide

Cat. No.: B11714857
M. Wt: 396.8 g/mol
InChI Key: ZMFFDRKDYRROGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide typically involves multiple steps. One common method includes the reaction of 3-methylbutanoyl chloride with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 4-toluidinocarbothioyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide
  • 2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide
  • 4-methoxy-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide

Uniqueness

3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H20Cl3N3OS

Molecular Weight

396.8 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C15H20Cl3N3OS/c1-9(2)8-12(22)20-13(15(16,17)18)21-14(23)19-11-6-4-10(3)5-7-11/h4-7,9,13H,8H2,1-3H3,(H,20,22)(H2,19,21,23)

InChI Key

ZMFFDRKDYRROGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.